2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a triazole ring and a quinoline derivative
Preparation Methods
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the quinoline moiety. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions usually involve refluxing in ethanol for 24-36 hours .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the quinoline moiety, potentially altering its electronic properties.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, affecting enzyme activity, while the quinoline moiety can interact with various biological pathways. These interactions can lead to the inhibition of cell proliferation and other biological effects.
Comparison with Similar Compounds
Similar compounds include other triazole and quinoline derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Chloroquine: An antimalarial drug with a quinoline structure.
Voriconazole: Another antifungal agent with a triazole ring.
Compared to these compounds, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its combined triazole and quinoline structure, which may offer distinct biological and chemical properties.
Properties
Molecular Formula |
C23H26N4OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C23H26N4OS/c1-22(2)15-23(3,17-10-6-5-7-11-17)18-12-8-9-13-19(18)27(22)20(28)14-29-21-25-24-16-26(21)4/h5-13,16H,14-15H2,1-4H3 |
InChI Key |
JTLGDSRWYKXXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NN=CN3C)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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